Isoxicam

Descripción

This compound is a non-steroidal anti-inflammatory drug that is not marketed in the United States.

This compound has been reported in Brassica napus with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

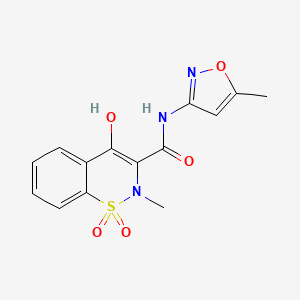

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUAYBYLJSNDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045462 | |

| Record name | Isoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34552-84-6 | |

| Record name | Isoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isoxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XU734C4NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isoxicam on COX-1 and COX-2 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive analysis of this compound's mechanism of action, with a specific focus on its interaction with the COX-1 and COX-2 isoforms. It details the molecular basis of its inhibitory activity, presents a framework for quantifying its potency, and outlines a detailed experimental protocol for this purpose. The guide is designed to be a valuable resource for professionals in the fields of pharmacology and drug development.

Introduction: The Role of Cyclooxygenase in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a family of enzymes that catalyze the rate-limiting step in the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[1] Prostaglandins are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining homeostasis.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential "housekeeping" functions. These include protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various mediators such as cytokines and growth factors.[1] The prostaglandins produced by COX-2 are major contributors to the clinical signs of inflammation, including pain and swelling.

The therapeutic, anti-inflammatory effects of NSAIDs are primarily attributed to their inhibition of COX-2, whereas the common adverse effects, such as gastrointestinal disturbances and renal toxicity, are largely a consequence of inhibiting the homeostatic functions of COX-1.[3]

This compound: A Non-Selective Cyclooxygenase Inhibitor

This compound is classified as a non-selective COX inhibitor, meaning it has the capacity to inhibit both the COX-1 and COX-2 isoforms.[4][5] This non-selective profile dictates its therapeutic window and its potential for side effects.

Molecular Mechanism of Action: A Novel Binding Mode

Structural studies have provided significant insights into the interaction of this compound with the COX active site. X-ray crystallography of this compound in complex with murine COX-2 has revealed a novel binding mechanism that distinguishes it from many other NSAIDs.[6]

Key features of this interaction include:

-

Two-Water-Mediated Hydrogen Bonding Network: this compound's binding is stabilized by a network of hydrogen bonds involving two highly coordinated water molecules. This network facilitates interactions with key residues within the active site, such as Tyr-385 and Ser-530.[6]

-

Direct Interaction with Ser-530: The 4-hydroxyl group on the thiazine (B8601807) ring of this compound forms a direct hydrogen bond with the side chain of Ser-530.[6]

-

Conformational Changes in the Enzyme: The binding of this compound induces a rotation of the Leu-531 side chain, which opens a novel binding pocket not utilized by other classes of NSAIDs.[6]

This unique binding pose provides a structural basis for the inhibitory activity of the oxicam class of NSAIDs.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of a drug against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific, peer-reviewed IC50 values for this compound are not consistently available in the literature, the following table presents data for other well-characterized oxicams to provide a comparative context. The experimental protocol detailed in the subsequent section can be employed to determine the precise IC50 values for this compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| This compound | To Be Determined | To Be Determined | To Be Determined | - |

| Meloxicam (B1676189) | 36.6 | 4.7 | 7.8 | [7] |

| Piroxicam (B610120) | To Be Determined | 4.4 | To Be Determined | [7] |

Table 1: Comparative Inhibitory Potency of Oxicam Derivatives on COX-1 and COX-2. The provided data for meloxicam and piroxicam serve as a reference for the expected range of activity for this compound, which can be determined using the protocol below.

Detailed Experimental Protocol for Determining IC50 Values

The following protocol describes a robust and widely used in vitro colorimetric assay to determine the IC50 values of this compound for both COX-1 and COX-2.

Assay Principle

This assay measures the peroxidase activity of the COX enzymes. The cyclooxygenase reaction converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the subsequent peroxidase reaction reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is monitored by observing the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[8]

Materials and Reagents

-

Purified ovine COX-1 or human recombinant COX-2

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (B1673052) (cofactor)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of kinetic measurements

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the this compound stock solution in COX Assay Buffer.

-

Prepare working solutions of hemin, arachidonic acid, and TMPD in COX Assay Buffer immediately before use.

-

-

Assay Plate Setup:

-

Add the COX Assay Buffer to all wells of a 96-well plate.

-

Add the hemin working solution to all wells.

-

Add the COX-1 or COX-2 enzyme solution to the appropriate wells (excluding background control wells).

-

Add the this compound dilutions to the inhibitor wells. For control wells (100% activity), add an equivalent volume of the buffer.

-

Gently mix the contents of the plate.

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the TMPD working solution followed by the arachidonic acid working solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 590 nm in kinetic mode for 5 minutes, taking readings at 30-second intervals.

-

Data Analysis

-

Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbsorbance/minute).

-

Correct for Background: Subtract the average reaction rate of the background wells (containing no enzyme) from the rates of all other wells.

-

Calculate Percentage Inhibition: For each this compound concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Visual Representations of this compound's Action and Evaluation

Signaling Pathway of Prostaglandin Synthesis and Inhibition

References

- 1. diva-portal.org [diva-portal.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of Isoxicam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and pharmacological profile of this compound. Detailed methodologies for its synthesis and key experimental assays are presented, alongside a summary of its quantitative properties and a visual representation of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Chemical Structure and Identification

This compound, with the systematic IUPAC name 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide , is a complex heterocyclic compound.[1][2] Its structure is characterized by a benzothiazine dioxide core, an enolic hydroxyl group, and an N-substituted carboxamide with a 5-methylisoxazole (B1293550) ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide[1][2] |

| CAS Number | 34552-84-6[1][2] |

| Chemical Formula | C₁₄H₁₃N₃O₅S[1][2] |

| SMILES String | CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O[1] |

| Molecular Weight | 335.34 g/mol [1][2] |

Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its physicochemical properties. This compound exhibits characteristics typical of the oxicam class of NSAIDs.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 265-271 °C[3] |

| pKa (acidic) | 4.50 (Predicted)[4] |

| Solubility (in water at pH 7.4) | 33.9 µg/mL[2] |

| Solubility (in DMSO) | Sparingly soluble (1-10 mg/mL)[5] |

| LogP (Octanol/Water Partition Coefficient) | 1.6 (Predicted) |

Pharmacological Properties

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammatory responses.

Pharmacokinetics

Pharmacokinetic studies in humans have shown that this compound is well-absorbed after oral administration. It is extensively metabolized in the liver and has a long elimination half-life, which allows for once-daily dosing. The primary route of excretion is via urine and feces as metabolites.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~3-5 hours (oral) |

| Elimination Half-life (t½) | 20-40 hours |

| Bioavailability | High |

| Protein Binding | Highly bound to plasma proteins |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from saccharin. The following is a representative synthetic protocol:

Detailed Methodology:

-

Step 1: N-Alkylation of Saccharin: Saccharin is reacted with methyl chloroacetate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) to yield saccharin-N-acetic acid methyl ester. The reaction mixture is typically heated under reflux, followed by cooling and precipitation of the product.

-

Step 2: Dieckmann Condensation: The saccharin-N-acetic acid methyl ester undergoes an intramolecular Dieckmann condensation using a strong base (e.g., sodium methoxide) in an aprotic solvent (e.g., toluene). This cyclization reaction forms the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.

-

Step 3: N-Methylation: The nitrogen atom of the benzothiazine ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

-

Step 4: Amidation: The resulting methyl ester is then reacted with 3-amino-5-methylisoxazole in a high-boiling point solvent (e.g., xylene) at elevated temperatures to form the final product, this compound. The product is typically purified by recrystallization.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.

-

Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this suspension is injected into the sub-plantar region of the right hind paw of the rats.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at various doses (e.g., 1, 3, and 10 mg/kg) one hour before the carrageenan injection. A control group receives only the vehicle.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of this compound against COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Assay Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 8.0), containing co-factors like hematin (B1673048) and epinephrine (B1671497) is prepared.

-

Incubation: The enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of this compound or vehicle (DMSO) in the assay buffer at 37°C for a short period (e.g., 15 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin (B15479496) Production: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a stopping reagent (e.g., a solution of HCl). The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of this compound. The IC₅₀ value (the concentration of the drug that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a well-characterized NSAID with a clear mechanism of action and established physicochemical and pharmacokinetic properties. The detailed experimental protocols provided in this guide for its synthesis and biological evaluation offer a valuable resource for researchers in the field of anti-inflammatory drug discovery and development. While this compound itself has been withdrawn from some markets due to adverse effects, its chemical scaffold and pharmacological profile continue to be of interest for the design of new and safer anti-inflammatory agents.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]

The Synthesis of Isoxicam and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis pathways for Isoxicam, a non-steroidal anti-inflammatory drug (NSAID), and its analogues. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis of the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold, the core structure of the oxicam class of drugs.

Introduction

This compound is a member of the oxicam class of NSAIDs, which exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Structurally, oxicams are characterized by a 4-hydroxy-1,2-benzothiazine-1,1-dioxide core. The synthesis of these compounds has been a subject of considerable interest due to their potent anti-inflammatory properties. This guide will focus on the prevalent synthetic route to this compound, which commences from saccharin (B28170) and involves key transformations including N-alkylation, a Gabriel-Colman rearrangement, N-methylation, and a final amidation step.

Core Synthesis Pathway of this compound

The most common and versatile synthesis of this compound begins with the readily available starting material, saccharin. The overall pathway can be dissected into four primary stages, as illustrated below.

References

Pharmacokinetics and Metabolic Disposition of Isoxicam in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, has been the subject of numerous preclinical investigations to characterize its pharmacokinetic profile and metabolic fate. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) in different animal models is fundamental for extrapolating its potential efficacy and safety in humans. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic disposition of this compound in key animal models, including rats, dogs, and monkeys. It summarizes quantitative pharmacokinetic parameters, details common experimental methodologies, and visualizes the primary metabolic pathways and a typical experimental workflow.

Comparative Pharmacokinetics of this compound

This compound generally exhibits a long half-life, a characteristic feature of the oxicam class of anti-inflammatory drugs. Following oral administration, it is well-absorbed across the species studied, reaching peak plasma concentrations within 4 to 8 hours.[1] The plasma elimination half-life, however, shows considerable variability among different animal models. In rats and monkeys, the half-life ranges from 20 to 35 hours, while in dogs, it is significantly longer, ranging from 49 to 53 hours.[1] In rats, this compound is distributed to most tissues, although the tissue-to-plasma concentration ratio does not exceed unity, suggesting a small volume of distribution.[1] Over 90% of the radioactivity in plasma is attributed to the unchanged parent drug.[1]

Table 1: Comparative Pharmacokinetic Parameters of this compound Following Oral Administration

| Parameter | Rat | Dog | Monkey |

| Time to Peak Plasma Concentration (Tmax) | 4 - 8 hours[1] | 4 - 8 hours[1] | 4 - 8 hours[1] |

| Plasma Elimination Half-life (t½) | 20 - 35 hours[1] | 49 - 53 hours[1] | 20 - 35 hours[1] |

| Volume of Distribution (Vd) | Small (Tissue:Plasma ratio ≤ 1)[1] | Data not available | Data not available |

| Clearance (Cl) | Data not available | Data not available | Data not available |

| Major Route of Excretion | Urine (~60% of dose)[1] | Feces (Urine ~17% of dose)[1] | Feces (Urine ~31% of dose)[1] |

Note: The data presented is compiled from various sources and should be interpreted with consideration for potential inter-study variability in experimental conditions.

Metabolic Disposition

This compound undergoes extensive metabolism before its elimination, with only a small percentage of the administered dose being excreted as the unchanged drug in urine.[1] The primary metabolic transformations involve two major pathways:

-

Hydroxylation: This involves the hydroxylation of the methyl group on the methylisoxazole functionality, leading to the formation of hydroxymethylthis compound.[2]

-

Benzothiazine Ring Cleavage: This pathway involves the cleavage of the benzothiazine moiety, which can lead to the formation of an oxoacetic acid metabolite.[1][2] Further investigation has revealed that this cleavage likely occurs via direct oxidative scission of the benzothiazine ring at the C-3 position.[2]

More detailed metabolic profiling, particularly with the use of 14C-labeled this compound, has identified additional metabolites, including an open-ring sulfonamide, N-methylsaccharin, and saccharin.[2] The formation of these metabolites provides further insight into the oxidative cleavage of the benzothiazine ring.[2]

While the overall metabolic pathways are qualitatively similar across species, quantitative differences exist. For instance, the oxoacetic acid metabolite is the major urinary metabolite in rats, whereas in humans, the hydroxymethyl derivative is the principal urinary metabolite, accounting for 30-35% of the dose.[1] This highlights a quantitative, rather than qualitative, species difference in the metabolic disposition of this compound.[1]

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound in animal models.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline generalized methodologies for key experiments in the study of this compound pharmacokinetics.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum, except for a pre-dose fasting period where applicable.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.

Drug Administration and Sample Collection

-

Formulation: For oral administration, this compound is typically prepared as a suspension in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or methylcellulose (B11928114) in water. For intravenous administration, a solubilized formulation is required.

-

Dosing:

-

Oral (PO): Administered via oral gavage for rodents or in a capsule for larger animals.

-

Intravenous (IV): Administered as a bolus injection or infusion, typically through a cannulated tail vein (rats), cephalic vein (dogs), or saphenous vein (monkeys).

-

-

Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-dosing.

-

For rats, common sampling sites include the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for frequent sampling.

-

For dogs and monkeys, blood is typically collected from the cephalic or saphenous veins.

-

Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -20°C or -80°C until analysis.

-

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in plasma samples is most commonly achieved using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 200 µL), add an internal standard (e.g., a structurally related compound not present in the sample).

-

Perform protein precipitation by adding a water-miscible organic solvent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio of solvent to plasma).

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

Chromatographic Conditions (Generalized):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer or acetate (B1210297) buffer, pH adjusted to 3.0-4.0) is commonly employed in an isocratic or gradient elution mode.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., ~360 nm).

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte in spiked plasma standards.

-

Experimental Workflow

References

The Pharmacodynamics of Isoxicam in Inflammatory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its therapeutic effects are rooted in the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This action blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2] Despite its efficacy, this compound was withdrawn from many markets due to severe adverse cutaneous reactions.[4] This guide provides an in-depth examination of the pharmacodynamics of this compound, detailing its mechanism of action, relevant quantitative data for its class, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for converting arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2) and thromboxanes (e.g., TXA2).[3]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for synthesizing prostaglandins that protect the gastrointestinal mucosa, regulate renal blood flow, and mediate platelet aggregation.

-

COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5] It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

This compound is characterized as a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2.[2][3] The inhibition of COX-2 accounts for its desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with its potential for gastrointestinal and renal side effects.[5]

The signaling pathway is visualized below.

Quantitative Pharmacodynamic Data

Table 1: Representative COX Inhibition Data for Non-Selective Oxicams (Piroxicam)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Assay System |

|---|---|---|---|---|

| Piroxicam (B610120) | 4.4 | - | ~8 (more active on COX-1) | Human Articular Chondrocytes[5] |

| Meloxicam | 36.6 | 4.7 | 0.12 (preferential for COX-2) | Human Articular Chondrocytes[5] |

Note: A lower IC50 value indicates greater inhibitory potency. The selectivity ratio indicates the preference for one isoform over the other. A ratio < 1 indicates COX-2 preference, while a ratio > 1 indicates COX-1 preference. The study cited found piroxicam to be more active against COX-1 in their system.[5]

Experimental Protocols

The pharmacodynamic properties of this compound and similar NSAIDs are characterized through standardized in vitro and in vivo experimental models.

In Vitro COX Inhibition Assay (Colorimetric Method)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes by measuring their peroxidase activity.

Objective: To quantify the potency of this compound in inhibiting purified COX-1 and COX-2 enzymes.

Principle: The cyclooxygenase activity converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color. The rate of color change is measured spectrophotometrically.[6]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically 0.1 M Tris-HCl, pH 8.0.

-

Hemin Cofactor: Prepared as a stock solution and diluted to a working concentration in the assay buffer.

-

Enzyme Solutions: Ovine COX-1 and human recombinant COX-2 are diluted to a specified final concentration (e.g., 100 units/mL) in assay buffer and kept on ice.[6]

-

Test Compound (this compound): A stock solution (e.g., 10 mM in DMSO) is prepared and serially diluted to achieve a range of test concentrations.

-

Substrates: TMPD and arachidonic acid solutions are prepared fresh.[6]

-

-

Assay Procedure (96-well plate format):

-

Background Wells: Contain assay buffer and hemin.

-

Control Wells (100% Activity): Contain assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Wells: Contain assay buffer, hemin, the COX enzyme, and a specific dilution of this compound.[6]

-

-

Incubation: The plate is gently mixed and pre-incubated at a controlled temperature (e.g., 25°C) for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[6]

-

Reaction Initiation: The reaction is started by adding the TMPD and arachidonic acid solutions to all wells.[6]

-

Measurement: The absorbance is read immediately at 590 nm in kinetic mode for several minutes.[6]

-

Data Analysis:

-

The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control wells.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

-

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.

Objective: To assess the in vivo efficacy of this compound in reducing acute inflammation.

Principle: A sub-plantar injection of carrageenan, a seaweed extract, into the paw of a rat induces a biphasic inflammatory response. The late phase (after 2.5 hours) is characterized by significant edema mediated primarily by the production of prostaglandins from the action of COX-2.[5] NSAIDs that inhibit COX-2 will significantly reduce the paw swelling in this phase.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized and fasted overnight before the experiment.

-

Grouping and Dosing:

-

Animals are divided into groups (n=6-8 per group).

-

Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

-

Test Groups: Receive varying oral (p.o.) or intraperitoneal (i.p.) doses of this compound.

-

Positive Control Group: Receives a standard NSAID like Indomethacin (5-10 mg/kg) or Diclofenac (5-20 mg/kg).[5]

-

-

Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer (baseline volume).

-

The vehicle, this compound, or positive control is administered.

-

After a set time (typically 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% (w/v) carrageenan solution is injected into the sub-plantar surface of the right hind paw.[5]

-

Paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

-

-

Data Analysis:

-

The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-treatment volume.

-

The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.[5]

-

The workflow for this common in vivo protocol is visualized below.

Conclusion

The pharmacodynamic profile of this compound is defined by its role as a potent, non-steroidal anti-inflammatory agent. Its therapeutic efficacy stems directly from its non-selective inhibition of both COX-1 and COX-2 enzymes, which effectively halts the production of prostaglandins that drive inflammation and pain. While its clinical use was curtailed by safety concerns, the study of its mechanism and evaluation through established in vitro and in vivo protocols provides a clear framework for understanding the pharmacodynamics of the oxicam class of NSAIDs. This knowledge remains critical for professionals in drug research and development aiming to design safer and more effective anti-inflammatory therapies.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In Vitro Anti-inflammatory Properties of Isoxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its anti-inflammatory effects through a multi-faceted mechanism primarily centered on the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, detailing its inhibitory effects on key inflammatory mediators. This document synthesizes available data on this compound and related oxicam compounds to present a comprehensive resource for researchers. Detailed experimental protocols for assessing its anti-inflammatory activity and diagrams of the implicated signaling pathways are provided to facilitate further investigation into its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, chronic or dysregulated inflammation can contribute to a variety of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. This compound belongs to the oxicam class of NSAIDs, which are known for their potent and long-lasting anti-inflammatory and analgesic effects.[1] The primary mechanism of action of NSAIDs, including this compound, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[2]

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound is a nonselective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[3] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the adverse effects, such as gastrointestinal complications, are often linked to the inhibition of COX-1.[4]

Quantitative Data on COX Inhibition

| Compound | Target Enzyme | IC50 Value (µM) |

| Piroxicam | COX-1 | 0.76 |

| Piroxicam | COX-2 | 8.99 |

| Data for Piroxicam. |

Modulation of Other Inflammatory Pathways

Beyond COX inhibition, the anti-inflammatory effects of oxicams can be attributed to their influence on other key inflammatory pathways, including the production of pro-inflammatory cytokines and nitric oxide.

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response.[5][6][7] NSAIDs have been shown to modulate the production of these cytokines.[1]

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of nitric oxide (NO) during inflammation.[8] Excessive NO production can contribute to tissue damage. Some NSAIDs have been found to inhibit iNOS activity.[2]

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Cyclooxygenase (COX) Pathway

The primary target of this compound is the COX pathway. By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Figure 1: Inhibition of the COX Pathway by this compound.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammatory gene expression.[9][10] NSAIDs can interfere with these pathways, leading to a downstream reduction in the production of inflammatory mediators.[11] The MAPK family includes p38, JNK, and ERK, which are involved in cellular responses to a variety of stimuli.[12][13]

Figure 2: Modulation of NF-κB and MAPK Signaling by this compound.

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the anti-inflammatory properties of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay determines the half-maximal inhibitory concentration (IC50) of a compound for COX-1 and COX-2 by measuring the peroxidase activity of the enzyme.[14]

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Arachidonic Acid

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add COX Assay Buffer, hemin, and either COX-1 or COX-2 enzyme solution.

-

Add the this compound dilutions to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding TMPD followed by arachidonic acid.

-

Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Figure 3: Workflow for In Vitro COX Inhibition Assay.

Cytokine Release Inhibition Assay

This assay evaluates the effect of this compound on the production and release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[15]

Materials:

-

Immune cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines in the supernatant using specific ELISA kits.

-

Calculate the percentage of inhibition of cytokine release for each this compound concentration and determine the IC50 value.

Figure 4: Workflow for Cytokine Release Inhibition Assay.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay measures the inhibitory effect of this compound on nitric oxide (NO) production by quantifying its stable breakdown product, nitrite (B80452), in cell culture supernatants using the Griess reagent.[2][8]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium

-

LPS

-

This compound

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well plate

-

Microplate reader

Procedure:

-

Culture and seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with LPS to induce iNOS expression.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatants and standards.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration and the percentage of NO inhibition.

Figure 5: Workflow for Nitric Oxide Synthase Inhibition Assay.

Conclusion

This compound is a potent NSAID with a primary mechanism of action involving the non-selective inhibition of COX-1 and COX-2 enzymes. Its anti-inflammatory properties are further augmented by its potential to modulate the production of pro-inflammatory cytokines and nitric oxide through the regulation of key signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other potential anti-inflammatory compounds. Further research to elucidate the precise IC50 values of this compound for various inflammatory targets and its specific effects on intracellular signaling cascades will be invaluable for a comprehensive understanding of its therapeutic potential and for the development of novel anti-inflammatory agents.

References

- 1. NSAIDs affect dendritic cell cytokine production | PLOS One [journals.plos.org]

- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]

- 5. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidants inhibit JNK and p38 MAPK activation but not ERK 1/2 activation by angiotensin II in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Binding Mode of Isoxicam to the Cyclooxygenase Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of isoxicam, a non-steroidal anti-inflammatory drug (NSAID), to the active site of cyclooxygenase (COX) enzymes. The document delves into the structural basis of this interaction, supported by quantitative data for related compounds, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows.

Introduction: this compound and the Cyclooxygenase Enzymes

This compound is a member of the oxicam class of NSAIDs, which exert their therapeutic effects—analgesic, antipyretic, and anti-inflammatory—by inhibiting the cyclooxygenase (COX) enzymes.[1] There are two primary isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that play a role in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2.[2] this compound is characterized as a non-selective inhibitor, targeting both COX-1 and COX-2 isoforms.[1][3]

The Novel Binding Mode of this compound

X-ray crystallography studies of the murine COX-2 enzyme in complex with this compound have revealed a unique binding orientation that distinguishes it from other NSAIDs.[3] This novel binding mode is characterized by a two-water-mediated hydrogen bonding network.

Key features of the this compound binding mode include:

-

Planar Conformation: this compound adopts a planar conformation within the COX active site.[3]

-

Two-Water-Mediated Network: The interaction between this compound and the enzyme is facilitated by two highly coordinated water molecules. One water molecule mediates hydrogen bonds between the nitrogen atom of the thiazine (B8601807) ring and the oxygen of the carboxamide of this compound with Arg-120 and Tyr-355 of the enzyme. The second water molecule forms a bridge between the nitrogen of the isoxazole (B147169) ring of this compound and Tyr-385 and Ser-530 of the enzyme.[3]

-

Direct Hydrogen Bonding: A direct hydrogen bond is formed between the 4-hydroxyl group on the thiazine ring of this compound and the side chain of Ser-530.[3]

-

Hydrophobic Interactions: The drug also engages in numerous van der Waals interactions within the hydrophobic channel of the COX active site.[3]

-

Conformational Change: The binding of this compound induces a rotational movement of the Leu-531 residue, which opens up a novel binding pocket not utilized by other classes of NSAIDs.[3]

This distinct binding mechanism provides valuable insights for the structure-based design of new and potentially more selective COX inhibitors.

Quantitative Analysis of Oxicam-COX Interactions

| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| Meloxicam (B1676189) | COX-1 | 0.99 | ~0.15 | [3] |

| COX-2 | 0.15 | [3] | ||

| Piroxicam | COX-1 | 0.76 | ~0.08 | [4] |

| COX-2 | 8.99 | [4] | ||

| This compound | COX-1 | N/A | Non-selective | [1][3] |

| COX-2 | N/A |

N/A: Not available in the cited literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a compound like this compound against COX-1 and COX-2.

Objective: To measure the concentration of the test compound required to inhibit 50% of the COX enzyme activity.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection system (e.g., colorimetric, fluorometric, or ELISA-based to measure prostaglandin (B15479496) production)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the COX-1 or COX-2 enzyme to the desired concentration in the reaction buffer containing heme.

-

Compound Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme preparation, and the different concentrations of the test compound or vehicle control.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Reaction Termination: After a specific incubation time, stop the reaction (the method of termination will depend on the detection system used).

-

Detection: Measure the amount of prostaglandin produced in each well using the chosen detection method. For example, an ELISA kit can be used to quantify the levels of Prostaglandin E2 (PGE2).

-

Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

X-ray Crystallography of a COX-Isoxicam Complex

This protocol provides a generalized workflow for determining the three-dimensional structure of a protein-ligand complex.

Objective: To obtain a high-resolution crystal structure of the COX enzyme in complex with this compound to elucidate the binding mode.

Procedure:

-

Protein Expression and Purification: Express and purify a sufficient quantity of the target COX enzyme (e.g., murine COX-2).

-

Complex Formation: Incubate the purified COX enzyme with a molar excess of this compound to ensure the formation of the protein-ligand complex.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to identify conditions that yield well-diffracting crystals of the complex.

-

Crystal Optimization: Optimize the initial crystallization conditions to improve crystal size and quality.

-

Data Collection: Flash-cool a single crystal in a cryoprotectant solution and collect X-ray diffraction data using a synchrotron radiation source.

-

Structure Determination: Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement, using a known COX structure as a search model.

-

Model Building and Refinement: Build the atomic model of the protein and the bound this compound into the electron density map and refine the structure to obtain an accurate and high-quality final model.

Visualizations

Prostaglandin Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the cyclooxygenase pathway, which is inhibited by NSAIDs like this compound.

Caption: Inhibition of the COX pathway by this compound.

Experimental Workflow for Determining this compound's Binding Mode

The following diagram outlines the key steps in an experimental workflow to characterize the binding of an inhibitor to its target enzyme.

Caption: Workflow for characterizing inhibitor binding.

Conclusion

The binding of this compound to the cyclooxygenase active site is characterized by a novel, two-water-mediated hydrogen bonding network and the induction of a unique conformational state in the enzyme. This detailed understanding of the molecular interactions, while still lacking precise quantitative binding data for this compound itself, provides a solid foundation for the rational design of future generations of NSAIDs with improved selectivity and safety profiles. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers engaged in the discovery and characterization of novel COX inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piroxicam, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]

Preclinical Safety and Toxicity Profile of Isoxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was introduced for the management of arthritis and musculoskeletal pain but was later withdrawn from the market in several countries due to severe adverse cutaneous reactions. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound. While detailed public data on subacute, chronic, and specialized toxicity studies are limited, this document synthesizes the existing information on acute toxicity, mechanism of action-related toxicities, and metabolic pathways. This guide also outlines standard experimental protocols for key toxicity studies to provide a framework for assessing drugs of this class.

Introduction

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2] As a member of the oxicam family, it shares structural and pharmacological similarities with drugs like piroxicam (B610120) and meloxicam.[1][3] Despite its therapeutic potential, the emergence of severe adverse effects, notably toxic epidermal necrolysis (TEN), led to its withdrawal from widespread clinical use.[4][5] Understanding its preclinical toxicity profile is crucial for researchers in the field of NSAID development and for professionals involved in drug safety assessment.

Mechanism of Action and Related Toxicity

The primary mechanism of action for this compound, like other NSAIDs, involves the inhibition of COX-1 and COX-2 enzymes. This inhibition is central to both its therapeutic efficacy and its toxicity profile.

dot

Gastrointestinal Toxicity

Inhibition of COX-1 in the gastrointestinal tract reduces the production of prostaglandins that are crucial for maintaining the mucosal barrier. This can lead to an increased risk of peptic ulcers and gastrointestinal bleeding. However, some studies have suggested that this compound may be less gastrotoxic than other oxicams like piroxicam and tenoxicam (B611289) at equipotent doses in rats.[6]

Renal Toxicity

Prostaglandins play a vital role in regulating renal blood flow and glomerular filtration. By inhibiting prostaglandin synthesis, this compound can lead to decreased renal perfusion, fluid and sodium retention, and in some cases, acute kidney injury.

Cardiovascular Toxicity

The inhibition of COX-2 in blood vessels can disrupt the balance between pro-thrombotic thromboxane (B8750289) A2 (produced via COX-1 in platelets) and anti-thrombotic prostacyclin (produced via COX-2), potentially increasing the risk of cardiovascular events.

Pharmacokinetics and Metabolism

This compound is well-absorbed orally and is highly bound to plasma proteins.[1] It has a long elimination half-life of approximately 30-50 hours, which allows for once-daily dosing.[1] The drug is extensively metabolized in the liver, with metabolites excreted primarily in the urine and feces.[1][7]

dot

The metabolism of this compound can lead to the formation of reactive metabolites, which have been implicated in the severe skin reactions observed clinically.[8]

Preclinical Toxicity Studies

Detailed preclinical toxicity data for this compound in the public domain are scarce. The following sections summarize the available information and provide general methodologies for standard toxicity assessments.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | >5000 mg/kg | [9][10] |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

-

Species: Rat (e.g., Sprague-Dawley or Wistar).

-

Number of Animals: A small number of animals are used sequentially.

-

Dosage: A starting dose is selected based on available data. Dosing is adjusted up or down for subsequent animals based on the outcome (survival or death) in the previously dosed animal.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

-

Parameters Measured: Clinical signs, body weight, and gross necropsy at the end of the study.

Subacute and Chronic Toxicity

No specific subacute or chronic toxicity data for this compound were found in the public literature. These studies are essential for evaluating the effects of repeated exposure to a drug.

Experimental Protocol: Subacute (28-day) and Chronic (e.g., 90-day) Oral Toxicity Study

-

Species: Typically one rodent (e.g., rat) and one non-rodent species (e.g., dog).

-

Groups: At least three dose levels (low, mid, high) and a control group.

-

Administration: Daily oral administration for the duration of the study.

-

Parameters Measured:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examined at the beginning and end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals.

-

Urinalysis: Conducted at specified intervals.

-

Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

-

Histopathology: A comprehensive set of tissues from all animals is examined microscopically.

-

Genotoxicity

There is no publicly available data from genotoxicity studies specifically for this compound. Genotoxicity assays are conducted to assess the potential of a compound to cause damage to genetic material.

Table 2: Standard Battery of Genotoxicity Tests

| Test | Purpose |

| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations (point mutations and frameshift mutations). |

| In vitro Chromosomal Aberration Test | Evaluates the potential to cause structural chromosomal damage in mammalian cells. |

| In vivo Micronucleus Test | Assesses chromosomal damage or damage to the mitotic apparatus in rodents. |

Experimental Protocol: Ames Test

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Method: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Carcinogenicity

Specific carcinogenicity data for this compound are not publicly available. These long-term studies are conducted to evaluate the tumor-forming potential of a drug.

Experimental Protocol: Carcinogenicity Bioassay

-

Species: Typically long-term studies in two rodent species (e.g., rat and mouse).

-

Groups: Three dose levels and a control group, with a sufficient number of animals per sex per group to allow for statistical analysis of tumor incidence.

-

Administration: The drug is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Parameters Measured: Clinical observations, body weight, food consumption, and extensive histopathological examination of all tissues from all animals to identify neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity

No specific reproductive and developmental toxicity data for this compound are available in the public domain. Studies on a related oxicam, piroxicam, in rats and rabbits at doses of 2, 5, and 10 mg/kg/day showed no drug-related embryotoxicity or teratogenicity.[1]

Experimental Protocol: Reproductive and Developmental Toxicity Studies

These studies are typically conducted in segments to cover all phases of reproduction:

-

Fertility and Early Embryonic Development (Segment I): Male and female rodents are treated before mating, during mating, and up to the implantation of the embryo.

-

Embryo-Fetal Development (Segment II - Teratology): Pregnant animals are treated during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

-

Prenatal and Postnatal Development (Segment III): Pregnant animals are treated from implantation to the end of lactation. The development and reproductive capacity of the offspring are evaluated.

Conclusion

The preclinical safety and toxicity profile of this compound is not extensively documented in publicly accessible literature, a likely consequence of its withdrawal from the market due to severe adverse effects in humans. The available data indicates a low order of acute toxicity. However, the lack of detailed information on subacute, chronic, genotoxicity, carcinogenicity, and reproductive toxicity represents a significant data gap. The known mechanism of action of this compound as a non-selective COX inhibitor provides a basis for anticipating potential gastrointestinal, renal, and cardiovascular toxicities, which are class effects of NSAIDs. The severe cutaneous reactions observed clinically suggest the involvement of metabolic activation and potential immune-mediated mechanisms that may not be fully elucidated by standard preclinical toxicity studies. For researchers and drug development professionals, the case of this compound underscores the importance of a thorough preclinical safety evaluation and the need to investigate potential idiosyncratic toxicities, particularly for drugs that undergo extensive metabolism.

References

- 1. Reproductive studies with the anti-inflammatory agent, piroxicam: modification of classical protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Metabolic disposition of this compound in man, monkey, dog, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. This compound [drugfuture.com]

- 10. RTECS NUMBER-DL0703000-Chemical Toxicity Database [drugfuture.com]

An In-depth Technical Guide on the Historical Context of Isoxicam's Development and Withdrawal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was introduced in the early 1980s as a promising therapeutic agent for the management of rheumatoid arthritis and osteoarthritis. Its long half-life allowed for once-daily dosing, a significant advantage for patient compliance. However, its time on the market was short-lived. Post-marketing surveillance revealed a concerning association with severe and life-threatening cutaneous adverse reactions, primarily Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). This led to its withdrawal from the market in the mid-1980s, marking a significant case study in pharmacovigilance and the importance of post-marketing safety monitoring. This technical guide provides a comprehensive overview of the historical context of this compound's development, its mechanism of action, preclinical and clinical evaluation, and the safety concerns that led to its ultimate withdrawal.

Introduction and Historical Development

This compound was developed by the Warner-Lambert Company and introduced to the market in 1983.[1] It emerged as a new option in the therapeutic armamentarium for chronic inflammatory conditions, offering the convenience of a once-daily dosage regimen. Structurally, this compound is an analog of piroxicam (B610120), another member of the oxicam family of NSAIDs.[1]

The development of this compound was part of a broader effort within the pharmaceutical industry to identify novel anti-inflammatory agents with improved efficacy and tolerability profiles compared to existing therapies like high-dose aspirin (B1665792) and indomethacin. Early clinical studies suggested that this compound was an effective and relatively well-tolerated NSAID for the treatment of rheumatoid arthritis and osteoarthritis.[2][3]

dot

Caption: A timeline of the key events in the development and withdrawal of this compound.

Mechanism of Action

Like other NSAIDs, this compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] this compound is a non-selective inhibitor of both COX-1 and COX-2.[5] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets is associated with some of its adverse effects, such as gastric irritation and bleeding.[4]

dot

Caption: The signaling pathway of Cyclooxygenase (COX) inhibition by this compound.

Pharmacokinetics

This compound exhibited a pharmacokinetic profile suitable for once-daily administration. It was well absorbed orally with a long elimination half-life.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | High (oral) | [7] |

| Time to Peak Plasma Concentration (Tmax) | 10 hours (oral) | [7] |

| Elimination Half-life (t½) | 24 - 28 hours | [7] |

| Protein Binding | Highly protein bound | [4] |

| Metabolism | Extensively metabolized in the liver | [4] |

| Excretion | Primarily via urine and feces as metabolites | [4] |

Clinical Efficacy

Clinical trials demonstrated the efficacy of this compound in managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.

Rheumatoid Arthritis